N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic small molecule characterized by a fused benzo[b][1,4]oxazepinone core and a sulfonamide substituent. The compound features a 5-isobutyl group and 3,3-dimethyl modifications on the oxazepinone ring, as well as a 2,4,6-trimethyl-substituted benzenesulfonamide moiety. The molecule’s complexity arises from its stereoelectronic properties, influenced by the electron-withdrawing sulfonamide group and the steric bulk of the isobutyl and trimethylbenzene substituents.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESSNWQUHVJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide functionality. Its molecular formula is with a molecular weight of 462.66 g/mol. The presence of isobutyl and dimethyl groups enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that this compound may act as an inhibitor of receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 is linked to various inflammatory diseases and programmed cell death pathways. By inhibiting this kinase, the compound could potentially provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. It modulates signaling pathways related to apoptosis and necrosis .
- Anticonvulsant Properties : Similar compounds within the benzoxazepin class have demonstrated anticonvulsant effects. Further studies are needed to confirm if this specific compound exhibits similar properties .
- Potential Anticancer Activity : By targeting RIP1 kinase, the compound may influence cancer cell survival and proliferation pathways. This suggests a potential role in cancer therapy .
Study 1: RIP1 Kinase Inhibition
A study investigating the inhibition of RIP1 kinase by various oxazepin derivatives found that modifications to the benzamide moiety significantly affected biological activity. The presence of bulky substituents like isobutyl enhanced inhibitory potency against RIP1 .
Study 2: In Vivo Efficacy
In vivo studies using animal models for inflammatory diseases demonstrated that treatment with the compound resulted in reduced markers of inflammation and improved clinical outcomes compared to controls .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)benzamide | Similar oxazepine core without chloro substitution | Potential RIP1 inhibition |
| 4-chloro-N-(5-isobutyl-3-methylbenzamide) | Chlorinated benzamide | Anti-inflammatory properties |
| Benzamide derivatives | Various substitutions on benzene ring | Diverse biological activities including antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives reported in the literature, differing primarily in alkyl chain length and substituent patterns on the benzenesulfonamide group. Below is a systematic comparison with two closely related analogs ( and ):
Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length : The target compound’s isobutyl group (4-carbon) likely reduces molecular weight and lipophilicity compared to the isopentyl (5-carbon) analogs in and . This may enhance solubility but reduce membrane permeability .
- Molecular Weight : The target compound’s higher molecular weight compared to CAS 921907-81-5 (430.6 g/mol) but similarity to CAS 922022-38-6 (444.6 g/mol) suggests that methyl group positioning significantly impacts bulk without drastically altering mass.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
